Stenbolone - 5197-58-0

Stenbolone

Catalog Number: EVT-285049
CAS Number: 5197-58-0
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stenbolone is discontinued (DEA controlled substance). Stenbolone is an anabolic–androgenic steroid (AAS) of the dihydrotestosterone (DHT) group which was never marketed. A C17β ester prodrug of stenbolone, stenbolone acetate, is used as an AAS for depot intramuscular injection under the brand names Anatrofin and Stenobolone.
Source and Classification

Stenbolone is synthesized from nandrolone, which itself is a modification of testosterone. The compound falls under the category of anabolic steroids, specifically classified as a 17α-alkylated steroid, which allows it to survive oral administration without being extensively metabolized by the liver. Its structural modifications contribute to its unique pharmacological profile, distinguishing it from other anabolic steroids.

Synthesis Analysis

Methods and Technical Details

The synthesis of stenbolone typically involves several chemical reactions starting from nandrolone. Key methods include:

  1. Alkylation: The introduction of alkyl groups at the 17 position to enhance oral bioavailability.
  2. Reduction: Converting the ketone group into a hydroxyl group to modify its activity.
  3. Rearrangement: Structural rearrangements may be employed to optimize the anabolic properties.

The synthetic pathway often utilizes organic solvents and reagents under controlled conditions to ensure high yield and purity of the final product. Techniques such as gas chromatography and mass spectrometry are employed to verify the identity and purity of stenbolone during synthesis.

Molecular Structure Analysis

Structure and Data

Stenbolone has a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol. The structure features:

  • A cyclopentanoperhydrophenanthrene core typical of steroid compounds.
  • A double bond between carbon atoms 4 and 5, which contributes to its stability and activity.
  • A hydroxyl group at position 17 that enhances its anabolic properties.

The three-dimensional conformation of stenbolone allows for specific interactions with androgen receptors, influencing its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Stenbolone undergoes various chemical reactions, primarily involving:

  1. Hydrolysis: In biological systems, stenbolone can be hydrolyzed to yield active metabolites.
  2. Oxidation: It can be oxidized to form different metabolites that may exhibit varying degrees of activity.
  3. Conjugation: Phase II metabolic reactions include conjugation with glucuronic acid or sulfate for excretion.

These reactions are crucial for understanding the pharmacokinetics and dynamics of stenbolone in biological systems.

Mechanism of Action

Process and Data

Stenbolone exerts its effects primarily through interaction with androgen receptors in target tissues such as muscle and bone. The mechanism includes:

  1. Binding: Stenbolone binds to androgen receptors, leading to receptor activation.
  2. Gene Expression Modulation: This activation induces the transcription of genes responsible for muscle growth and protein synthesis.
  3. Nitrogen Retention: Stenbolone promotes positive nitrogen balance, enhancing muscle hypertrophy.

Studies indicate that stenbolone's anabolic effects are mediated through both genomic (gene expression) and non-genomic (rapid signaling pathways) mechanisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Stenbolone exhibits the following physical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Melting Point: Approximately 150-155 °C.

Chemically, stenbolone is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Applications

Scientific Uses

Introduction to Stenbolone in the Context of Anabolic-Androgenic Steroids (AAS)

Historical Development and Emergence of Stenbolone in Steroid Pharmacology

The emergence of stenbolone occurred during the "golden age" of steroid development (1950s-1970s), a period characterized by intensive synthetic modification of testosterone and DHT scaffolds. Stenbolone was first synthesized and characterized in the 1960s alongside other notable DHT derivatives like drostanolone and mesterolone [1] [5]. Its development was driven by the hypothesis that strategic modifications to the DHT core—specifically methylation at C2 and introduction of the Δ¹ double bond—would yield a compound with enhanced anabolic potency and resistance to hepatic metabolism. Early in vitro and animal studies suggested these modifications conferred favorable myotrophic (muscle-building) activity relative to androgenic effects on secondary sex organs [1] [9]. Despite promising preclinical profiles, stenbolone was never advanced to widespread clinical use. The reasons likely involve a combination of factors: the dominance of other AAS in medical practice during that era (e.g., nandrolone, oxymetholone), the emerging recognition of hepatotoxicity risks associated with 17α-alkylated oral AAS, and potentially commercial decisions prioritizing other candidates. Stenbolone acetate, the injectable prodrug, saw limited clinical application but never achieved broad therapeutic adoption [1] [4]. Research on its metabolism, particularly the identification of human urinary metabolites like 2-methyl-5α-androst-1-ene-3α,17β-diol, provided crucial insights into the metabolic fate of Δ¹-unsaturated steroids [9].

Table 1: Key Historical Milestones in Stenbolone Research

Time PeriodDevelopment MilestoneSignificance
1960sInitial SynthesisCreation of the 2-methyl-Δ¹-DHT structure based on structure-activity relationship (SAR) hypotheses of the era.
1970sMetabolic StudiesIdentification of major human urinary metabolites via gas chromatography/mass spectrometry (GC/MS), confirming metabolic pathways involving reduction and conjugation.
1990s-2000sDesigner Steroid ConcernsRecognition of stenbolone and its structural analogs as potential designer steroids in sports doping, driving development of sensitive detection methods.
2010s-PresentPharmacological ReevaluationRenewed interest in the unique pharmacophore of stenbolone for tissue-selective androgen modulation.

Stenbolone’s Role in the Classification of Dihydrotestosterone (DHT) Derivatives

Stenbolone is fundamentally classified as a Dihydrotestosterone (DHT) derivative. DHT (5α-androstan-17β-ol-3-one) itself is the primary bioactive metabolite of testosterone in many androgen-dependent tissues, formed via the action of 5α-reductase enzymes. The potency of DHT arises from its higher binding affinity for the androgen receptor (AR) and its resistance to aromatization to estrogens [5]. Stenbolone exemplifies a specific subclass within the DHT derivatives characterized by two critical modifications:

  • C2 Methylation: The addition of a methyl group at the carbon-2 position. This modification sterically hinders the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenases (3α-HSDs), a primary pathway for DHT inactivation to androstanediol. This theoretically prolongs its biological activity [1] [8].
  • Δ¹ Double Bond: The introduction of a double bond between carbon atoms 1 and 2 (Δ¹). This modification alters the A-ring conformation and electronic properties, significantly enhancing binding affinity for the androgen receptor compared to unmodified DHT. It places stenbolone structurally closer to 1-testosterone (Δ¹-DHT) than to its saturated counterpart, drostanolone (2-methyl-DHT) [1] [4].

Table 2: Structural Classification of Stenbolone Among Key DHT-Derived AAS

Compound NameSystematic NameKey Structural Features vs. DHTRelation to Stenbolone
Dihydrotestosterone (DHT)5α-Androstan-17β-ol-3-oneParent Compound; No modifications.N/A
Drostanolone2α-Methyl-5α-androstan-17β-ol-3-one2α-methyl group; saturated A-ring.Stenbolone shares C2 methylation but possesses Δ¹ double bond.
1-Testosterone (1-Testo)Δ¹-4,5α-DihydrotestosteroneΔ¹ double bond; no C2 methyl.Stenbolone shares the Δ¹ double bond but adds C2 methylation.
Mesterolone1α-Methyl-5α-androstan-17β-ol-3-one1α-methyl group; saturated A-ring.Different methylation position; saturated vs. unsaturated A-ring.
Stenbolone2-Methyl-5α-androst-1-en-17β-ol-3-one2-methyl group; Δ¹ double bond.N/A
Methylstenbolone2,17α-Dimethyl-5α-androst-1-en-17β-ol-3-one2-methyl + 17α-methyl; Δ¹ double bond.17α-methylated derivative of stenbolone (oral bioavailability).

The molecular structure of stenbolone (C₂₀H₃₀O₂, molar mass 302.458 g·mol⁻¹) positions it uniquely within the SAR landscape of DHT derivatives. Its core pharmacophore—the 3-keto-Δ¹-4 structure combined with the C2 methyl substituent—was hypothesized to maximize anabolic potency while mitigating rapid metabolic deactivation pathways prevalent in the liver and peripheral tissues [1] [8] [9]. This structural motif influenced later developments, notably the creation of methylstenbolone (2,17α-dimethyl-δ¹-4,5α-dihydrotestosterone or 2,17α-dimethyl-5α-androst-1-en-17β-ol-3-one), a 17α-alkylated analog designed for oral bioavailability, which emerged as a notorious designer steroid in nutritional supplements despite lacking clinical validation [4]. Stenbolone thus serves as a critical structural archetype illustrating how strategic modifications to the DHT nucleus (C2 alkylation and A-ring unsaturation) define distinct sub-classes of AAS with varying metabolic stability, receptor affinity, and tissue selectivity profiles. Its relationship to other DHT analogs underscores the intricate interplay between molecular structure and biological function in steroid pharmacology [1] [4] [5].

Regulatory and Ethical Challenges in Stenbolone Research

Research on stenbolone, particularly in the past two decades, has been significantly hampered by complex regulatory and ethical challenges stemming primarily from its status as a controlled substance and its association with performance enhancement.

  • Designer Steroid Precursor and Detection Evasion: Stenbolone's core structure (2-methyl-Δ¹-DHT) provides a template for creating novel, undetectable designer steroids. Methylstenbolone, its 17α-methylated derivative, exemplifies this issue. Marketed illicitly as "Ultradrol" or "M-Sten" in dietary supplements, methylstenbolone exploits structural ambiguity and the lag in updating anti-doping detection protocols [4] [6]. The ease of synthesizing analogs based on the stenbolone pharmacophore necessitates continuous refinement of detection methodologies, particularly gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) to identify novel metabolites like those characterized in early human studies (e.g., 3α-hydroxy-2-methyl-5α-androst-1-ene) [9]. This cat-and-mouse game consumes significant resources in anti-doping science.
  • Research Accessibility Barriers: As a Schedule III controlled substance in the US (under the Anabolic Steroid Control Act) and similarly classified internationally (e.g., Class C in the UK), stenbolone faces stringent regulatory hurdles for legal procurement and use in research. Securing approvals for in vivo studies, especially in humans, is exceptionally difficult due to ethical concerns regarding potential toxicity, lack of therapeutic justification, and the compound's history of misuse. This severely restricts the generation of new, high-quality pharmacological and toxicological data [3] [6].
  • Ethical Dilemmas and Stigmatization: The pervasive "narrative of harm" surrounding AAS, often amplified by media and policy discourse [6], creates an ethical climate where research on compounds like stenbolone is stigmatized. While legitimate concerns about non-medical AAS use exist, this narrative can overshadow nuanced scientific inquiry. Funding bodies and institutional review boards (IRBs) may exhibit heightened reluctance to approve studies, even fundamental in vitro work exploring its unique mechanism of action (e.g., tissue-selective AR modulation potential) or its role in androgen biosynthesis pathways involving intracrine activation [2]. This hinders the exploration of potential, albeit currently speculative, therapeutic applications derived from understanding its specific pharmacology.
  • Intellectual Property and Commercial Viability: The lack of patent protection for classic steroids like stenbolone, coupled with the high costs of drug development and the regulatory burdens associated with controlled substances, presents a significant commercial disincentive for pharmaceutical companies to invest in rigorous clinical research programs. This contrasts sharply with the development of selective androgen receptor modulators (SARMs), which have attracted more investment despite facing their own developmental and regulatory challenges [6] [10]. The focus shifts away from characterizing older, off-patent molecules like stenbolone.

Table 3: Key Regulatory and Research Challenges Associated with Stenbolone

Challenge CategorySpecific IssuesImpact on Research & Knowledge
Scheduling & Legal StatusControlled substance status (e.g., US Schedule III).Severely restricts legal acquisition, storage, and use for research; complicates ethical approvals.
Designer Steroid LinkageTemplate for undetectable analogs (e.g., methylstenbolone).Diverts research focus towards detection analytics rather than fundamental pharmacology/therapeutics.
Ethical ClimateStigmatization due to AAS misuse; dominance of "harm narrative" [6].Creates reluctance among funders, IRBs, and researchers to engage with the compound.
Lack of Commercial IncentiveOff-patent status; high development costs for controlled substances.Deters pharmaceutical investment in comprehensive preclinical/clinical studies.
Knowledge GapsLimited modern in vivo data; reliance on historical/metabolic studies [9].Hinders understanding of full pharmacological profile, tissue selectivity, and long-term effects.

These multifaceted challenges create a significant knowledge gap. While the basic chemistry and initial metabolic pathways of stenbolone are understood [1] [9], comprehensive data on its detailed pharmacodynamics (e.g., full AR binding kinetics, co-activator recruitment profiles), tissue-specific anabolic-to-androgenic ratios in modern models, and potential interactions with other steroidogenic pathways (e.g., 11-oxygenated androgens [2]) remain largely unexplored. Research is often confined to in silico modeling, in vitro receptor binding assays, or forensic toxicology aimed at detecting its use, rather than elucidating its fundamental biological actions or potential therapeutic utility within a strictly controlled medical framework. Overcoming these barriers requires a more balanced, evidence-based approach to AAS research regulation that acknowledges scientific value while mitigating misuse risks [3] [6].

Properties

CAS Number

5197-58-0

Product Name

Stenbolone

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h11,13-16,18,22H,4-10H2,1-3H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1

InChI Key

GYBGISLVORKLBN-YNZDMMAESA-N

SMILES

CC1=CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C

Solubility

Soluble in DMSO

Synonyms

Stenbolone; Estembolona; Stenbolonum

Canonical SMILES

CC1=CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C

Isomeric SMILES

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.